3,3-Diethyl-2-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-67-5 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,3-diethyl-2-methylhexane |

InChI |

InChI=1S/C11H24/c1-6-9-11(7-2,8-3)10(4)5/h10H,6-9H2,1-5H3 |

InChI Key |

QNRHKXCWHYUEKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

3,3-Diethyl-2-methylhexane chemical properties and structure

An In-depth Technical Guide to 3,3-Diethyl-2-methylhexane

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated, branched-chain alkane. As an isomer of undecane (B72203) (C11H24), its physical and chemical properties are of interest in various fields, including organic synthesis, fuel science, and as a reference compound in analytical chemistry. This document provides a comprehensive overview of its chemical structure, known properties, and identifiers based on currently available data.

Chemical Structure and Identification

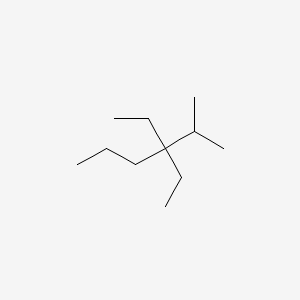

The structure of this compound is defined by a six-carbon hexane (B92381) main chain, substituted with a methyl group at the second carbon and two ethyl groups at the third carbon.

IUPAC Nomenclature and Synonyms

Chemical Identifiers

A comprehensive list of identifiers is provided in the table below, facilitating its tracking across various chemical databases and literature.

| Identifier Type | Value | Source |

| CAS Number | 61868-67-5 | [1][2][3] |

| Molecular Formula | C11H24 | [1][2][3] |

| InChI | InChI=1S/C11H24/c1-6-9-11(7-2,8-3)10(4)5/h10H,6-9H2,1-5H3 | [1][2] |

| InChIKey | QNRHKXCWHYUEKP-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCC(CC)(CC)C(C)C | [1] |

| PubChem CID | 23384867 | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Physicochemical Properties

The quantitative properties of this compound are summarized below. Specific experimental data for properties such as boiling point, melting point, and density are limited in publicly accessible databases.

| Property | Value | Unit | Notes / Source |

| Molecular Weight | 156.31 | g/mol | Computed by PubChem.[1] |

| 156.3083 | g/mol | As per NIST.[2] | |

| Boiling Point | Data available | °C | Listed in SpringerMaterials, but a specific value is not provided in the search results.[1] |

| Melting Point | Not available | °C | |

| Density | Not available | g/cm³ | |

| Solubility | Not available | Expected to be soluble in non-polar organic solvents and insoluble in water, typical for alkanes. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the reviewed database entries.

General Synthetic Approach: Branched alkanes such as this are typically synthesized through methods like the coupling of organometallic reagents (e.g., Grignard or organocuprate reagents) with appropriate alkyl halides, or through the isomerization and reforming of petroleum feedstocks.

General Analytical Workflow:

-

Purity Assessment: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) would be the standard method to determine the purity of a sample.

-

Structural Elucidation: The identity of the compound would be confirmed using a combination of techniques:

-

Mass Spectrometry (MS): GC-MS would provide the molecular weight and a characteristic fragmentation pattern.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the carbon skeleton and the connectivity of the various alkyl groups.

-

Infrared (IR) Spectroscopy: Would show characteristic C-H stretching and bending vibrations for an alkane.

-

The logical flow for identifying an unknown sample suspected to be this compound is outlined below.

Spectroscopic Data

Specific, publicly available spectroscopic datasets (NMR, IR, Mass Spectrum) for this compound were not identified in the initial search. For related alkanes, such data is often available in databases like the NIST Chemistry WebBook, which could serve as a reference for expected spectral features.[2]

Conclusion

References

An In-depth Technical Guide to 3,3-Diethyl-2-methylhexane (CAS: 61868-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diethyl-2-methylhexane, a branched alkane with the CAS number 61868-67-5. Due to the limited availability of specific experimental data for this compound, this paper synthesizes information based on the known properties and reactions of structurally similar branched alkanes. The guide covers its physicochemical properties, potential synthesis routes, characteristic chemical reactions, and prospective applications. Furthermore, it explores toxicological considerations and potential metabolic pathways based on the general behavior of C11 isoalkanes. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or have an interest in this and related long-chain branched alkanes.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61868-67-5 | [1] |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-3,3-diethylhexane | [1] |

| Predicted Boiling Point | 185-195 °C | Estimation based on similar branched alkanes |

| Predicted Melting Point | < -20 °C | Estimation based on similar branched alkanes |

| Predicted Density | ~0.76 g/cm³ | Estimation based on similar branched alkanes |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether) | General alkane properties |

Synthesis and Spectroscopic Analysis

The synthesis of highly branched alkanes like this compound can be approached through several established organometallic reactions. Spectroscopic methods are essential for the characterization of the final product.

Experimental Synthesis Protocols

Two plausible, though not specifically documented for this compound, synthetic routes are the Grignard reaction and the Wurtz reaction.

2.1.1. Grignard Reaction

This method involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation to yield the target alkane.

-

Step 1: Grignard Reagent Formation: Prepare a Grignard reagent, for example, ethylmagnesium bromide (CH₃CH₂MgBr), by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Step 2: Reaction with a Ketone: React the Grignard reagent with a ketone such as 2-methyl-3-pentanone. This will form a tertiary alcohol intermediate.

-

Step 3: Dehydration: The tertiary alcohol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄) to form an alkene.

-

Step 4: Hydrogenation: The resulting alkene is hydrogenated using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure to yield this compound.

2.1.2. Wurtz Reaction

The Wurtz reaction provides a method for coupling two alkyl halides in the presence of sodium metal. To synthesize an asymmetrical alkane like this compound, a mixture of products would be expected, making this a less efficient route for a specific target. However, it remains a fundamental method for C-C bond formation.

-

Reaction: A reaction between 2-bromo-3,3-diethylpentane and methyl iodide in the presence of sodium metal and dry ether would theoretically produce this compound, alongside other coupled products. Due to the formation of multiple products, purification by fractional distillation would be necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum would be complex due to the number of chemically non-equivalent protons. One would expect to see signals in the 0.8-1.5 ppm range, characteristic of alkane protons. The methyl groups would likely appear as triplets and doublets, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes (approximately 10-40 ppm).

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characterized by the loss of alkyl fragments. Common fragments would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl groups, with the most stable carbocation fragments being the most abundant.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be relatively simple, showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Chemical Reactivity

As a saturated hydrocarbon, this compound is relatively inert. Its reactions are characteristic of alkanes and typically require harsh conditions such as high temperatures or UV light.

Table 2: Key Reactions of Alkanes

| Reaction | Description | Conditions |

| Combustion | Complete combustion yields carbon dioxide and water. Incomplete combustion can produce carbon monoxide and soot. | High temperature, excess oxygen |

| Halogenation | Substitution of a hydrogen atom with a halogen (e.g., Cl₂, Br₂). This reaction proceeds via a free-radical mechanism. | UV light or high temperature |

| Pyrolysis (Cracking) | Decomposition at high temperatures to form smaller alkanes and alkenes. | High temperature, with or without a catalyst |

| Isomerization | Rearrangement of the carbon skeleton to form a structural isomer. | Catalyst (e.g., AlCl₃) and heat |

Potential Applications

Branched alkanes are important components of various fuels. Their primary application lies in their combustion properties.

-

Fuel Additives: Highly branched alkanes generally have higher octane (B31449) ratings than their straight-chain counterparts, making them valuable as components in gasoline to prevent engine knocking.

-

Solvents: Due to their nonpolar nature, alkanes can be used as solvents for other nonpolar substances.

-

Lubricants: Higher molecular weight branched alkanes are components of lubricating oils.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, data on similar C9-C11 isoalkanes can provide an indication of its potential hazards.

-

Acute Toxicity: Generally, C9-C14 aliphatic hydrocarbons exhibit low acute oral, dermal, and inhalation toxicity.

-

Aspiration Hazard: Like many low-viscosity hydrocarbons, it is likely to be an aspiration hazard, meaning ingestion followed by entry into the lungs can cause severe chemical pneumonitis.

-

Skin and Eye Irritation: Prolonged or repeated skin contact may cause dryness, cracking, and irritation.[4][5] Direct eye contact may cause mild irritation.

-

Respiratory Effects: Inhalation of high concentrations of vapor may cause drowsiness and dizziness.

Biological Activity and Metabolism

As a saturated hydrocarbon, this compound is not expected to have significant specific biological activity in the context of drug development. Its primary biological relevance is in the context of biodegradation and potential toxicity.

Biodegradation

Microorganisms, particularly certain bacteria and fungi, are capable of degrading branched alkanes. The biodegradation of such compounds is a critical process in the environmental fate of hydrocarbons.

-

Metabolic Pathway: The aerobic degradation of alkanes is typically initiated by an oxidation reaction catalyzed by monooxygenase enzymes. This introduces a hydroxyl group, converting the alkane into an alcohol. The alcohol is then further oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for further metabolism. Terminal branching can sometimes inhibit the rate of biodegradation.

Below is a generalized diagram illustrating a potential biodegradation pathway for a branched alkane.

Experimental Workflow for Biodegradation Study

A typical experimental workflow to assess the biodegradation of this compound is outlined below.

Conclusion

This compound is a representative highly branched C11 alkane. While specific experimental data for this compound is scarce, its properties and reactivity can be largely inferred from the well-established chemistry of alkanes. Its primary relevance is likely within the fuel industry. From a biological and toxicological standpoint, it is expected to have low acute toxicity but poses an aspiration hazard, similar to other hydrocarbons of its class. The potential for microbial degradation is an important consideration for its environmental fate. Further experimental investigation is required to fully elucidate the specific properties and potential biological interactions of this molecule.

References

Technical Guide: Physical Properties of 3,3-Diethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physical and Chemical Properties

3,3-Diethyl-2-methylhexane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a non-polar molecule, which dictates its solubility and intermolecular force characteristics. The primary intermolecular forces are weak van der Waals forces (London dispersion forces).

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 61868-67-5 | [1][2] |

| Boiling Point | Data not available. Estimated to be lower than its straight-chain isomer, n-undecane (196 °C), due to increased branching. | Branching in alkanes typically reduces the surface area available for intermolecular forces, leading to lower boiling points.[3] |

| Melting Point | Data not available. | Highly branched alkanes can have higher melting points than their straight-chain isomers if they can pack more efficiently into a crystal lattice, but specific data for this compound is unavailable. |

| Density | Data not available. Expected to be less than water (~0.7-0.8 g/cm³ at 20°C). | Alkanes are generally less dense than water.[3] |

| Refractive Index (n_D) | Data not available. | Expected to be in the range of other C₁₁ alkane isomers. |

| Solubility in Water | Insoluble | As a non-polar compound, it is hydrophobic ("water-fearing") and will not dissolve in polar solvents like water.[3][4][5][6] |

| Solubility in Organic Solvents | Soluble | Expected to be soluble in non-polar organic solvents such as benzene, hexane, and diethyl ether.[4][5][6] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physical properties of a liquid organic compound like this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (Durham tube)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Tube Insertion: Place a capillary tube into the test tube with the open end submerged in the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

Observation: Heat the Thiele tube's side arm gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (B3395972) (for cleaning and drying)

Procedure:

-

Calibration (Determination of Pycnometer Volume):

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the capillary is filled, and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water (m_water).

-

Calculate the volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the specific temperature: V_pyc = (m_water - m_pyc) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty, clean, and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Thermostat the filled pycnometer in the constant temperature bath to the same temperature used for calibration.

-

Dry the exterior and weigh the pycnometer filled with the sample (m_sample).

-

Calculate the density of the sample (ρ_sample) using: ρ_sample = (m_sample - m_pyc) / V_pyc.

-

Refractive Index Determination (Abbe Refractometer)

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Soft lens tissue

-

Acetone or ethanol (B145695) (for cleaning)

Procedure:

-

Calibration: Turn on the refractometer's light source. Check the calibration using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Adjust the coarse and fine control knobs until the light and dark fields are sharply focused in the eyepiece. Rotate the prism assembly until the dividing line between the light and dark fields is centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Temperature Correction: Record the temperature from the thermometer attached to the prisms. If the measurement temperature (T) is not the standard 20°C, a correction can be applied using the formula: n_D²⁰ = n_Dᵀ + 0.00045 * (T - 20).

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone after the measurement.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a liquid organic compound.

Conclusion

This guide summarizes the essential physical properties of this compound. While specific experimental values for properties like boiling point, melting point, and density are not widely published, their characteristics can be reliably predicted based on the established behavior of branched alkanes. The provided experimental protocols offer a standardized approach for researchers to empirically determine these values, contributing to a more complete physicochemical profile of this compound.

References

- 1. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hexane, 3,3-diethyl-2-methyl- [webbook.nist.gov]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectroscopic Analysis of 3,3-Diethyl-2-methylhexane

Abstract: This document provides a technical overview of the spectroscopic characteristics of 3,3-Diethyl-2-methylhexane. Due to the absence of publicly available experimental spectroscopic data, this guide focuses on predicted data, standard experimental protocols for relevant spectroscopic techniques, and a generalized workflow for spectroscopic analysis. The information herein is intended to serve as a reference for researchers working with this or structurally similar branched alkanes.

Introduction

This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] As a branched alkane, its structural elucidation relies heavily on spectroscopic techniques such as Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR). This guide outlines the expected spectroscopic behavior and the methodologies used to acquire such data.

Compound Details:

-

IUPAC Name: this compound

-

CAS Number: 61868-67-5[2]

-

Molecular Formula: C₁₁H₂₄[1]

-

Molecular Weight: 156.31 g/mol [1]

-

SMILES: CCCC(CC)(CC)C(C)C[1]

Predicted Spectroscopic Data

As of the date of this publication, experimental Mass, ¹³C-NMR, and ¹H-NMR spectra for this compound are not available in public databases such as the NIST WebBook or PubChem. The data presented below are predictions based on computational models and empirical rules.

The ¹³C-NMR spectrum is predicted to show 11 unique signals, corresponding to the 11 carbon atoms in the molecule, due to the absence of symmetry. The chemical shifts are estimated for a standard deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity (Proton-coupled) |

| C1 (CH₃) | ~14.5 | Quartet |

| C2 (CH) | ~35.0 | Doublet |

| C3 (C) | ~42.0 | Singlet |

| C4 (CH₂) | ~25.0 | Triplet |

| C5 (CH₂) | ~23.0 | Triplet |

| C6 (CH₃) | ~14.0 | Quartet |

| C1' (CH₂) | ~28.0 | Triplet |

| C2' (CH₃) | ~9.0 | Quartet |

| C1'' (CH₂) | ~28.0 | Triplet |

| C2'' (CH₃) | ~9.0 | Quartet |

| C2-Methyl (CH₃) | ~16.0 | Quartet |

Note: These values are predictions generated using established algorithms for alkane ¹³C-NMR chemical shift prediction and should be used as a guide for experimental data interpretation. The exact values may vary based on experimental conditions.

In an Electron Ionization Mass Spectrometry (EI-MS) experiment, this compound would undergo fragmentation. The molecular ion (M⁺) peak at m/z = 156 would likely be of low abundance. Prominent peaks would be expected from the loss of alkyl fragments.

Table 2: Plausible Mass Spectrometry Fragments

| m/z Value | Plausible Fragment Ion | Notes |

| 156 | [C₁₁H₂₄]⁺• | Molecular Ion |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 85 | [C₆H₁₃]⁺ | Cleavage at the quaternary center |

| 71 | [C₅H₁₁]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | t-Butyl cation (stable) or fragment |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data discussed.

Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like branched alkanes.

-

Sample Introduction: The sample is introduced into the ion source via a gas chromatography (GC) column for separation from any impurities, or directly using a heated probe if the sample is pure. The source is maintained under a high vacuum (typically 10⁻⁵ to 10⁻⁸ torr).[3]

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV).[4][5] This energy is sufficient to knock a valence electron from the molecule, forming a positively charged radical cation (molecular ion, M⁺•).[4]

-

Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Spectroscopy Protocol:

-

Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle to allow for faster repetition, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.[2]

-

Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is generally used. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C-NMR Spectroscopy Protocol:

-

Acquisition: A standard proton-decoupled experiment is used to produce a spectrum with single lines for each unique carbon atom.[6]

-

Parameters: A 90° pulse angle is often used, with a wider spectral width (e.g., 0-220 ppm).[7]

-

Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H coupling and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]

-

Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation delay of 2-5 seconds is recommended.[7]

-

Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H-NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

-

Processing: Similar to ¹H-NMR, the FID is Fourier transformed and processed. The CDCl₃ solvent signal (triplet centered at ~77.16 ppm) is typically used for chemical shift calibration.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. CASPRE [caspre.ca]

- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

An In-depth Technical Guide to the Isomers of Undecane (C11H24)

Undecane (B72203), with the chemical formula C11H24, is an alkane hydrocarbon with a total of 159 structural isomers.[1][2][3][4][5] This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) names and known synonyms for these isomers. The structural diversity of these isomers leads to a range of physical properties, which are of interest in various fields of chemical research and development.

Nomenclature of Undecane Isomers

The systematic naming of the isomers of undecane follows the IUPAC nomenclature rules for organic chemistry. This involves identifying the longest continuous carbon chain as the parent alkane and then naming the various alkyl groups attached to this chain.

Straight-Chain Isomer

The simplest isomer of C11H24 is the straight-chain alkane, n-undecane.

| IUPAC Name | Synonyms |

| Undecane | n-Undecane, Hendecane[1][5][6][7] |

Branched-Chain Isomers

The remaining 158 isomers are branched-chain alkanes. These are systematically named based on the longest carbon chain in the molecule. Most of these highly branched isomers are referred to primarily by their IUPAC name, and common synonyms are rare.

The isomers can be classified based on the length of their parent carbon chain. The following diagram illustrates this classification.

Caption: Hierarchical classification of C11H24 isomers.

The table below provides the IUPAC names for a selection of the 159 isomers of undecane, categorized by their parent alkane chain.[8]

| Parent Chain | IUPAC Name of Isomer | Synonyms |

| Decane | 2-Methyldecane | Isoundecane |

| 3-Methyldecane | - | |

| 4-Methyldecane | - | |

| 5-Methyldecane | - | |

| Nonane | 2,2-Dimethylnonane | - |

| 2,3-Dimethylnonane | - | |

| 2,4-Dimethylnonane | - | |

| 2,5-Dimethylnonane | - | |

| 2,6-Dimethylnonane | - | |

| 2,7-Dimethylnonane | - | |

| 2,8-Dimethylnonane | - | |

| 3,3-Dimethylnonane | - | |

| 3,4-Dimethylnonane | - | |

| 3,5-Dimethylnonane | - | |

| 3,6-Dimethylnonane | - | |

| 3,7-Dimethylnonane | - | |

| 4,4-Dimethylnonane | - | |

| 4,5-Dimethylnonane | - | |

| 4,6-Dimethylnonane | - | |

| 5,5-Dimethylnonane | - | |

| 3-Ethylnonane | - | |

| 4-Ethylnonane | - | |

| 5-Ethylnonane | - | |

| Octane | 2,2,3-Trimethyloctane | - |

| 2,2,4-Trimethyloctane | - | |

| 2,2,5-Trimethyloctane | - | |

| 2,2,6-Trimethyloctane | - | |

| 2,2,7-Trimethyloctane | - | |

| 3-Ethyl-2-methyloctane | - | |

| 4-Ethyl-2-methyloctane | - | |

| 3-Propyloctane | - | |

| 4-Propyloctane | - | |

| Heptane | 2,2,3,3-Tetramethylheptane | - |

| 2,2,3,4-Tetramethylheptane | - | |

| 3-Ethyl-2,2-dimethylheptane | - | |

| 4-Ethyl-2,2-dimethylheptane | - | |

| 3,3-Diethylheptane | - | |

| 3,4-Diethylheptane | - | |

| Hexane | 2,2,3,3,4-Pentamethylhexane | - |

| 2,2,3,4,4-Pentamethylhexane | - | |

| 3-Ethyl-2,2,3-trimethylhexane | - | |

| 3,3-Diethyl-2-methylhexane | - | |

| Pentane | 2,2,3,3,4,4-Hexamethylpentane | - |

| 3,3-Diethyl-2,2-dimethylpentane | - |

Note on Experimental Protocols and Signaling Pathways: The characterization of chemical isomers primarily involves analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate their molecular structure. As alkanes, the isomers of undecane are generally considered to be biologically inert and are not involved in specific biological signaling pathways. Their relevance in drug development is typically as excipients or solvents, where their physicochemical properties are of importance.

References

- 1. Undecane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]

- 5. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 6. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Undecane [webbook.nist.gov]

- 8. List of isomers of undecane - Wikipedia [en.wikipedia.org]

The Dawn of Molecular Architecture: A Technical History of Highly Branched Alkanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Characterization of Highly Branched Alkanes

Introduction

Highly branched alkanes, hydrocarbons characterized by a carbon backbone with numerous alkyl substituents, represent a cornerstone in the development of organic chemistry. Their unique physical and chemical properties, born from their compact and intricate molecular architecture, have not only driven significant advancements in fuel technology but have also provided a fundamental platform for understanding reaction mechanisms and stereochemistry. This technical guide delves into the discovery and history of these fascinating molecules, offering a comprehensive overview for researchers, scientists, and drug development professionals. From the early grappling with the concept of isomerism to the elucidation of complex rearrangement reactions and the development of sophisticated analytical techniques, the story of highly branched alkanes is a testament to the evolution of chemical science. This document will explore the key discoveries, present collated quantitative data, detail seminal experimental protocols, and visualize the logical progression of this field.

Historical Development: From Isomerism to Controlled Synthesis

The journey to understanding highly branched alkanes began with the very concept of isomerism—the realization that compounds could share the same molecular formula yet exhibit distinct properties. Initially, this was a revolutionary and contested idea. The progression from simple observation to the deliberate synthesis of highly branched structures is marked by several key milestones.

A pivotal figure in the early history was the Russian chemist Vladimir Markovnikov . In 1869, he formulated what is now famously known as Markovnikov's rule, which described the regioselectivity of electrophilic addition reactions to unsymmetrical alkenes.[1][2][3] This rule, which dictates that the hydrogen atom of a protic acid adds to the carbon with more hydrogen substituents, provided a foundational principle for predicting the formation of branched structures.[1]

The early 20th century witnessed a surge in the study of hydrocarbon chemistry, largely driven by the burgeoning automotive industry and the need for higher-quality fuels. This era saw the rise of the octane (B31449) rating scale, a standardized measure of a fuel's ability to resist "knocking" or premature detonation in an engine.[4] It was discovered that branched alkanes burned more smoothly and had higher knock resistance than their straight-chain counterparts. The highly branched isomer of octane, 2,2,4-trimethylpentane (B7799088) , was found to have excellent anti-knock properties and was assigned the benchmark of 100 on the octane scale.[5][6] This discovery spurred intense research into the synthesis and properties of other highly branched alkanes.

A significant conceptual leap came from the work of American chemist Frank C. Whitmore in the 1930s. He proposed the concept of carbocation rearrangements , a mechanism that explained the formation of more stable, often more highly branched, products in certain reactions.[7][8] Whitmore's theory, initially met with skepticism, suggested that a less stable carbocation intermediate could rearrange to a more stable one through a "1,2-shift" of a hydride ion or an alkyl group.[4] This provided a theoretical framework for understanding how seemingly simple reactions could yield complex, highly branched alkane derivatives.

Another notable highly branched alkane, triptane (2,2,3-trimethylbutane) , was first synthesized in 1922 by Belgian chemists Georges Chavanne and B. Lejeune. Triptane exhibited an even higher octane rating than 2,2,4-trimethylpentane and became a subject of intense research for its potential as a high-performance aviation fuel additive.

The following diagram illustrates a simplified timeline of these key discoveries:

Quantitative Data: Physical Properties of Highly Branched Alkanes

The degree of branching in an alkane has a profound impact on its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to their straight-chain isomers. Melting points, however, are influenced by both intermolecular forces and how well the molecules can pack into a crystal lattice. Highly symmetrical, branched molecules can sometimes have higher melting points than their less branched counterparts.

The following table summarizes key physical properties of several highly branched alkanes and their corresponding straight-chain isomers for comparison.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| n-Heptane | Heptane | C₇H₁₆ | 100.21 | 98.4 | -90.6 | 0.684 | 1.387 |

| Triptane | 2,2,3-Trimethylbutane | C₇H₁₆ | 100.21 | 80.9 | -25.0 | 0.690 | 1.389 |

| n-Octane | Octane | C₈H₁₈ | 114.23 | 125.7 | -56.8 | 0.703 | 1.398 |

| Isooctane | 2,2,4-Trimethylpentane | C₈H₁₈ | 114.23 | 99.2 | -107.4 | 0.692 | 1.391 |

| n-Nonane | Nonane | C₉H₂₀ | 128.26 | 150.8 | -53.5 | 0.718 | 1.405 |

| 2,2,4,4-Tetramethylpentane | 2,2,4,4-Tetramethylpentane | C₉H₂₀ | 128.26 | 122.2 | - | 0.716 | 1.404 |

Data compiled from various sources. Exact values may vary slightly depending on the source.

Experimental Protocols

The characterization and synthesis of highly branched alkanes have evolved significantly over time. Early methods relied on classical techniques for purification and property measurement, while modern approaches utilize sophisticated spectroscopic and chromatographic methods.

Historical Synthesis: Preparation of Triptane (2,2,3-Trimethylbutane)

A historical laboratory-scale synthesis of triptane, as described in the literature, often involved the dehydration of pinacolyl alcohol followed by hydrogenation. The following is a generalized protocol based on early 20th-century synthetic methods:

Step 1: Dehydration of Pinacolyl Alcohol to Trimethylethylene

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, and a receiving flask. The reaction flask is equipped with a dropping funnel.

-

Reaction: Pinacolyl alcohol (3,3-dimethyl-2-butanol) is placed in the reaction flask. A dehydrating agent, such as concentrated sulfuric acid or anhydrous oxalic acid, is slowly added from the dropping funnel while gently heating the flask.

-

Distillation: The resulting alkene, primarily 2,3-dimethyl-2-butene (B165504) (trimethylethylene), along with some isomeric alkenes, is distilled from the reaction mixture as it is formed.

-

Purification: The crude alkene distillate is washed with a dilute sodium carbonate solution to remove any acidic impurities, followed by washing with water. It is then dried over a suitable drying agent like anhydrous calcium chloride. A final fractional distillation is performed to obtain the purified trimethylethylene.

Step 2: Hydrogenation of Trimethylethylene to Triptane

-

Catalyst Preparation: A hydrogenation catalyst, such as platinum oxide (Adams' catalyst) or Raney nickel, is prepared and placed in a high-pressure hydrogenation apparatus (autoclave).

-

Hydrogenation: The purified trimethylethylene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and introduced into the autoclave containing the catalyst. The apparatus is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to a specified pressure.

-

Reaction Conditions: The mixture is agitated (stirred or shaken) and may be gently heated to facilitate the reaction. The progress of the reaction is monitored by the drop in hydrogen pressure.

-

Workup: Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is carefully depressurized. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation. The resulting crude triptane is then purified by fractional distillation to yield the final product.

Modern Analytical Protocols: Spectroscopic Characterization

Modern analysis of highly branched alkanes relies heavily on spectroscopic techniques to unambiguously determine their structure.

1. Mass Spectrometry (MS)

-

Principle: In electron ionization mass spectrometry (EI-MS), the alkane is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule.

-

Protocol:

-

Sample Introduction: A dilute solution of the alkane in a volatile solvent is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the components of the mixture.

-

Ionization: As the alkane elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact.

-

Fragmentation: The molecular ion undergoes fragmentation. Highly branched alkanes show a propensity for cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[2][3] Consequently, the molecular ion peak (M+) is often weak or absent.[2]

-

Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Interpretation: For example, in the mass spectrum of 2,2,4-trimethylpentane, the base peak (most abundant fragment) is often observed at m/z = 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and multiplicity of the signals reveal the different types of protons and carbons and their connectivity.

-

Protocol:

-

Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.

-

Data Interpretation:

-

¹H NMR: Protons in alkanes typically resonate in the upfield region (δ 0.5-2.0 ppm). The chemical shifts of methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons in different environments can often be distinguished.

-

¹³C NMR: The ¹³C spectrum shows a single peak for each unique carbon atom. The chemical shifts can differentiate between primary, secondary, tertiary, and quaternary carbons. For example, in the ¹³C NMR spectrum of 2,2,4-trimethylpentane, distinct signals would be observed for the five different types of carbon atoms present in the molecule.

-

-

The following diagram illustrates a general workflow for the synthesis and characterization of a highly branched alkane.

Key Conceptual Developments: The Whitmore Carbocation Rearrangement

Frank C. Whitmore's proposal of carbocation rearrangements was a paradigm shift in understanding organic reaction mechanisms.[7][8] It explained how the carbon skeleton of a molecule could reorganize during a reaction to form a more stable product. The driving force for this rearrangement is the inherent stability of carbocations, which follows the order: tertiary > secondary > primary.

The mechanism involves a 1,2-shift, where a group (either a hydride ion, H⁻, or an alkyl group, R⁻) on a carbon atom adjacent to the carbocation center moves to the positively charged carbon, taking its bonding electrons with it. This results in the formation of a new, more stable carbocation.

The following diagram illustrates the mechanism of a 1,2-hydride shift and a 1,2-methanide (alkyl) shift in the context of the reaction of 3-methyl-1-butene (B165623) with HCl, an example studied in the development of this theory.

Conclusion

The discovery and study of highly branched alkanes have been instrumental in shaping our modern understanding of organic chemistry. From the foundational concepts of isomerism and reaction regioselectivity to the sophisticated theories of carbocation rearrangements, these molecules have served as both a subject of inquiry and a tool for discovery. The practical applications, particularly in the development of high-octane fuels, have had a profound impact on technology and society. For today's researchers, scientists, and drug development professionals, the history of highly branched alkanes offers valuable insights into the principles of molecular design, reaction mechanisms, and analytical science. The intricate relationship between structure and property, so vividly demonstrated by these compounds, continues to be a guiding principle in the quest for new materials and medicines.

References

- 1. matmake.com [matmake.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 3,3-Diethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the branched alkane, 3,3-Diethyl-2-methylhexane. The information herein is intended to support research and development activities where this compound may be used as a reference standard, a component in complex hydrocarbon mixtures, or a non-polar solvent.

Core Compound Data

This compound is a saturated acyclic hydrocarbon. Its structure consists of a six-carbon hexane (B92381) chain substituted with a methyl group at the second position and two ethyl groups at the third position. This specific branching influences its physical properties, such as boiling point and viscosity, relative to its isomers.

All quantitative data regarding the compound's fundamental chemical properties are summarized in the table below. The molecular weight is calculated using the atomic weights of its constituent elements.[1][2]

| Parameter | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₂₄ | [3][4] |

| Molecular Weight | 156.31 g/mol | [3][4] |

| CAS Registry Number | 61868-67-5 | [4] |

Logical Derivation of Molecular Properties

The molecular formula and weight are directly derived from the compound's IUPAC name, which defines its molecular structure. The diagram below illustrates the logical workflow from nomenclature to the final calculated molecular weight.

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

To verify the identity and determine the purity of a this compound sample, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.

Objective: To confirm the molecular weight and fragmentation pattern of this compound and to quantify its purity by separating it from any volatile impurities.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the this compound reference standard in high-purity n-hexane.

-

Create a serial dilution to generate calibration standards (e.g., 1, 5, 10, 50, 100 ppm).

-

Dilute the test sample to fall within the calibration range (e.g., a 1:1000 dilution in n-hexane).

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph (GC):

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet: Split/Splitless, set to 250°C.

-

Split Ratio: 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

-

Mass Spectrometer (MS):

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

-

Data Analysis:

-

Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard. The acquired mass spectrum for this peak should be compared against a reference library (e.g., NIST). The spectrum should exhibit a molecular ion peak (M⁺) or characteristic fragment ions consistent with C₁₁H₂₄ (e.g., loss of methyl or ethyl groups).

-

Quantification: Generate a calibration curve from the standard solutions. Purity is determined by calculating the area percent of the primary peak relative to the total integrated peak area in the sample chromatogram.

-

The workflow for this experimental protocol is visualized below.

References

An In-depth Technical Guide to the Boiling and Melting Points of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the boiling and melting points of branched alkanes. Understanding these physical properties is crucial in various scientific disciplines, including drug development, where molecular structure dictates behavior and efficacy. This document details the underlying intermolecular forces, presents quantitative data for comparison, outlines experimental protocols for measurement, and provides a visual representation of the logical relationships influencing these properties.

Core Principles: Intermolecular Forces and Molecular Structure

The boiling and melting points of alkanes are primarily determined by the strength of intermolecular forces, specifically van der Waals forces (also known as London dispersion forces). These are weak, transient attractions between molecules that arise from temporary fluctuations in electron distribution. The strength of these forces is influenced by two key molecular characteristics: surface area and molecular symmetry.

Boiling Point:

The boiling point of a substance is the temperature at which it transitions from a liquid to a gaseous state. For this to occur, the kinetic energy of the molecules must overcome the intermolecular forces holding them together in the liquid phase.

-

Effect of Branching on Boiling Point: As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical.[1][2][3] This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces.[1][2][4] Consequently, less energy is required to separate the molecules, resulting in a lower boiling point compared to their straight-chain counterparts of the same molecular weight.[1][3][5] For instance, n-pentane has a boiling point of 36.1 °C, while its more branched isomer, neopentane (B1206597) (2,2-dimethylpropane), boils at a significantly lower 9.5 °C.[3][6]

Melting Point:

The melting point is the temperature at which a substance transitions from a solid to a liquid. This process involves overcoming the forces that hold the molecules in a fixed, ordered crystalline lattice.

-

Effect of Branching and Symmetry on Melting Point: The melting point of branched alkanes is influenced by a combination of van der Waals forces and the efficiency with which the molecules can pack into a crystal lattice.[7] Increased branching generally leads to a more compact, symmetrical structure.[7] Highly symmetrical molecules can pack more efficiently and tightly into a crystal lattice, which increases the energy required to break the lattice structure.[7][8] This can lead to a higher melting point, sometimes even higher than the corresponding straight-chain isomer.[7] A notable example is 2,2,3,3-tetramethylbutane, a highly branched and symmetrical isomer of octane, which has a melting point of 100.7 °C, while n-octane melts at -56.8 °C.[7] However, this trend is not always straightforward, as less symmetrical branching can disrupt crystal packing and lead to a lower melting point.

Quantitative Data: Boiling and Melting Points of Alkane Isomers

The following tables summarize the boiling and melting points of various alkane isomers, providing a clear comparison of the effects of branching.

Table 1: Physical Properties of Pentane Isomers (C₅H₁₂)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.9 | -159.9 |

| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | -16.6 |

Data sourced from various chemistry resources.[3][6][9]

Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Hexane | 68.7 | -95.3 |

| 2-Methylpentane | 60.3 | -153.7 |

| 3-Methylpentane | 63.3 | -118 |

| 2,2-Dimethylbutane | 49.7 | -99.9 |

| 2,3-Dimethylbutane | 58.0 | -128.5 |

Data sourced from various chemistry resources.[6]

Table 3: Physical Properties of Heptane Isomers (C₇H₁₆)

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Heptane | 98.4 | -90.6 |

| 2-Methylhexane | 90.0 | -118.3 |

| 3-Methylhexane | 92.0 | -119.4 |

| 2,2-Dimethylpentane | 79.2 | -123.8 |

| 2,3-Dimethylpentane | 89.8 | -134.6 |

| 2,4-Dimethylpentane | 80.5 | -119.2 |

| 3,3-Dimethylpentane | 86.1 | -135.3 |

| 3-Ethylpentane | 93.5 | -118.6 |

| 2,2,3-Trimethylbutane | 80.9 | -25.0 |

Data sourced from various chemistry resources.[7]

Table 4: Physical Properties of Octane Isomers (C₈H₁₈)

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Octane | 125.7 | -56.8 |

| 2-Methylheptane | 117.6 | -109.0 |

| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 |

Data sourced from various chemistry resources.[3][6][7]

Experimental Protocols

Accurate determination of boiling and melting points is fundamental in chemical research. The following are detailed methodologies for two common techniques.

Determination of Boiling Point using the Thiele Tube Method

This method is suitable for small quantities of liquid and provides a relatively accurate measurement of the boiling point.

Materials:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

-

Rubber band or thread

Procedure:

-

Sample Preparation: Fill the small test tube to about one-third with the liquid alkane sample.

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[10]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with heating oil to a level just above the side arm.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[11] The sample should be positioned in the main body of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[10][11] Convection currents in the oil will maintain a uniform temperature.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[12]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.

Determination of Melting Point using the Capillary Tube Method

This is a standard and precise method for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Solid alkane sample (must be dry and finely powdered)

-

Watch glass or weighing paper

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered solid alkane on a clean, dry watch glass.[2]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powder. Some of the solid will enter the tube.[2]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[13] The packed sample should be 2-3 mm in height.

-

Placing in Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.[2]

-

Heating: Turn on the apparatus and set the heating rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[2]

-

Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[2] A pure compound will have a sharp melting range of 0.5-1.5 °C.

Visualization of Logical Relationships

The following diagram illustrates the key factors influencing the boiling and melting points of branched alkanes.

Caption: Factors affecting alkane boiling and melting points.

References

- 1. byjus.com [byjus.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. passmyexams.co.uk [passmyexams.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chymist.com [chymist.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Non-polar Nature of 3,3-Diethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the non-polar characteristics of the branched alkane, 3,3-Diethyl-2-methylhexane. The content delves into the molecular structure, governing intermolecular forces, and resultant physical properties that define its non-polar nature. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a deep understanding of the physicochemical properties of non-polar molecules.

Molecular Structure and Electronegativity

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] Its structure consists of a hexane (B92381) backbone with a methyl group at the second carbon and two ethyl groups at the third carbon.

The fundamental reason for the non-polar nature of this compound, and alkanes in general, lies in the electronegativity difference between carbon and hydrogen atoms. Carbon has an electronegativity of approximately 2.55, while hydrogen's electronegativity is about 2.20. This small difference results in C-H bonds that are only very weakly polar.

Furthermore, the molecule's overall structure is largely symmetrical in terms of charge distribution. The individual weak bond dipoles of the numerous C-H bonds are arranged in a tetrahedral geometry around each carbon atom. This spatial arrangement causes the bond dipoles to effectively cancel each other out, leading to a molecule with no significant net dipole moment.

Diagram: Molecular Structure of this compound

Caption: Skeletal structure of this compound.

Intermolecular Forces

The primary intermolecular forces present in liquid this compound are London dispersion forces, a type of van der Waals force.[3][4][5][6][7] These are weak, transient attractions that arise from temporary fluctuations in electron density within the molecules.

-

Mechanism of London Dispersion Forces: At any given moment, the electron cloud around the molecule can be unevenly distributed, creating a temporary, instantaneous dipole. This temporary dipole can then induce a corresponding dipole in a neighboring molecule, leading to a weak electrostatic attraction between them.

The strength of London dispersion forces is influenced by the molecule's size (number of electrons) and its surface area. Larger molecules with more electrons exhibit stronger dispersion forces. However, the branching in this compound plays a crucial role. The presence of ethyl and methyl groups leads to a more compact, spherical shape compared to a straight-chain alkane with the same number of carbon atoms (n-undecane). This reduced surface area limits the points of contact between adjacent molecules, resulting in weaker overall London dispersion forces compared to its linear isomer.[3][4][5][6] This generally leads to a lower boiling point for branched alkanes compared to their straight-chain counterparts.[3][4][5][6]

Diagram: Intermolecular Forces in Liquid this compound

Caption: Representation of London dispersion forces between molecules.

Physical and Chemical Properties

The non-polar nature of this compound dictates its key physical and chemical properties. While specific experimental data for this compound is sparse, its behavior can be accurately predicted based on the properties of similar alkanes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | n-Undecane (Isomer) | Hexane (for comparison) | Water (Polar Reference) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₆H₁₄ | H₂O |

| Molecular Weight ( g/mol ) | 156.31[1] | 156.31 | 86.18 | 18.02 |

| Boiling Point (°C) | ~165-170 (estimated) | 196 | 69 | 100 |

| Solubility in Water | Insoluble | Insoluble | Insoluble | Miscible |

| Solubility in Non-polar Solvents | Soluble | Soluble | Soluble | Insoluble |

| Dipole Moment (Debye) | ~0 D (expected) | ~0 D | 0.08 D | 1.85 D |

| Dielectric Constant | ~2 (expected) | ~2 | 1.88 | 80.1 |

Note: Some values for this compound are estimated based on the properties of similar branched alkanes.

The principle of "like dissolves like" governs the solubility of this compound. Due to its non-polar nature and reliance on London dispersion forces for intermolecular interactions, it is miscible with other non-polar solvents such as benzene, toluene, and other hydrocarbons. The energy required to break the weak van der Waals forces between the alkane molecules is comparable to the energy released when new van der Waals forces are formed with the non-polar solvent molecules.

Conversely, this compound is immiscible with polar solvents like water. The strong hydrogen bonds between water molecules are energetically much more favorable than the weak London dispersion forces that would form between the alkane and water molecules. Consequently, the alkane does not dissolve and will form a separate phase when mixed with water.

As a non-polar molecule, the permanent dipole moment of this compound is expected to be negligible, close to zero Debye. This is a direct consequence of the low polarity of its C-H bonds and its symmetrical charge distribution.

The dielectric constant, which is a measure of a substance's ability to store electrical energy in an electric field, is also anticipated to be very low, likely around 2. This low value is characteristic of non-polar substances and reflects the inability of the molecules to align significantly with an external electric field.

Experimental Protocols

The non-polar characteristics of this compound can be experimentally verified using several standard laboratory procedures.

Objective: To qualitatively determine the solubility of this compound in polar and non-polar solvents.

Materials:

-

This compound

-

Distilled water

-

Hexane (or another non-polar solvent)

-

Test tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of distilled water to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Vortex the mixture for 30 seconds.

-

Allow the mixture to stand and observe for the formation of distinct layers. The presence of two layers indicates immiscibility.

-

Repeat steps 1-4 using hexane as the solvent instead of water. A single, clear solution indicates miscibility.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Objective: To determine the dielectric constant of liquid this compound.

Principle: The dielectric constant can be determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.

Apparatus:

-

Capacitance meter

-

Coaxial cylindrical capacitor cell

-

Temperature-controlled bath

-

This compound sample

Procedure:

-

Calibrate the capacitance meter.

-

Measure the capacitance of the empty capacitor cell (C_air).

-

Fill the capacitor cell with the this compound sample, ensuring no air bubbles are present.

-

Place the filled cell in a temperature-controlled bath set to a standard temperature (e.g., 25°C) and allow it to equilibrate.

-

Measure the capacitance of the filled cell (C_sample).

-

The dielectric constant (ε) is calculated as the ratio: ε = C_sample / C_air.

Objective: To experimentally determine the dipole moment of this compound.

Principle: The dipole moment of a non-polar substance is expected to be zero. This can be confirmed by measuring the molar polarization of the substance in a non-polar solvent at various concentrations and extrapolating to infinite dilution. For a non-polar molecule, the molar polarization will be independent of temperature.

Apparatus:

-

Dielectric constant measurement setup (as above)

-

Refractometer

-

Density meter

-

Solutions of this compound in a non-polar solvent (e.g., cyclohexane) at various known concentrations.

Procedure:

-

Measure the dielectric constant and density of the pure non-polar solvent and of each prepared solution.

-

Measure the refractive index of the pure solvent and each solution.

-

Calculate the molar polarization for each solution using the Debye equation.

-

Plot the molar polarization as a function of the mole fraction of the solute.

-

Extrapolate the plot to infinite dilution to obtain the molar polarization of the solute at infinite dilution.

-

Repeat the measurements at different temperatures. For a non-polar molecule, the molar polarization should show no significant temperature dependence.

Conclusion

References

- 1. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hexane, 3,3-diethyl-2-methyl- [webbook.nist.gov]

- 3. tutorchase.com [tutorchase.com]

- 4. Why do branched alkanes have lower boiling points than straight-chain isomers ? | Sathee Forum [forum.prutor.ai]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. courses.lumenlearning.com [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Ubiquitous Yet Understated Role of Branched C11 Alkanes in Nature: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, biosynthesis, and signaling functions of branched C11 alkanes. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the diverse roles of these specialized hydrocarbons.

Branched C11 alkanes, a specific group of saturated hydrocarbons with a carbon backbone of eleven atoms and one or more methyl branches, are increasingly recognized for their critical roles in the natural world. While seemingly simple in structure, these molecules are integral to the survival and communication of numerous organisms, particularly insects. This technical guide provides an in-depth exploration of the natural occurrence of branched C11 alkanes, their biosynthesis, the experimental methods for their study, and their function in critical signaling pathways.

Natural Occurrence and Quantitative Distribution

Branched C11 alkanes are most prominently found as components of cuticular hydrocarbons (CHCs) in insects.[1] This waxy layer on the insect's exoskeleton is crucial for preventing desiccation, a major physiological challenge for terrestrial arthropods.[1] Beyond this protective function, these compounds act as semiochemicals, mediating a wide range of behaviors including species and nestmate recognition, and sexual communication.[2][3]

The specific isomers of branched C11 alkanes, such as 2-methyldecane, 3-methyldecane, and 4-methyldecane, often occur in complex mixtures with other hydrocarbons. Their relative abundance can be species-specific and even vary between different colonies of the same species, providing a chemical signature for recognition.[3][4] For instance, in the ant Formica argentea, methyl-branched alkanes play a significant role in nestmate recognition, with changes in their signature leading to increased aggression.[3]

While extensive qualitative data exists, precise quantitative data on the abundance of specific C11 alkane isomers across a wide range of species is still an active area of research. The following table summarizes available quantitative data on the relative abundance of branched C11 alkanes in select insect species.

| Insect Species | Branched C11 Alkane Isomer | Relative Abundance (%) | Analytical Method | Reference |

| Formica argentea | Methyl-branched C29 alkanes (used as a proxy for general branched alkane importance) | Colony-specific signature | GC-MS | [3] |

| Vespa velutina nigrithorax (workers) | Total Branched Alkanes | ~26% | GC-MS | [5] |

| Myrmica species | Dimethyl alkanes | Variable among species | GC-MS | [6] |

Note: Specific quantitative data for individual C11 isomers is often embedded within broader analyses of CHC profiles and can be difficult to isolate. The table reflects the general importance of branched alkanes in these species.

Biosynthesis of Branched C11 Alkanes

The biosynthesis of branched C11 alkanes in insects is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes.[7] The pathway is closely linked to fatty acid metabolism and involves the following key steps:

-

Initiation with a Branched Starter Unit: The synthesis begins with a branched acyl-CoA primer, or the incorporation of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FAS).[7][8] This initial step determines the position of the methyl branch on the hydrocarbon chain.

-

Elongation: The fatty acyl chain is then elongated by a series of membrane-bound elongase enzymes. Each cycle adds two carbon units from malonyl-CoA.[7]

-

Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).[7]

-

Decarbonylation: The final step is the conversion of the fatty aldehyde to a hydrocarbon through oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme from the CYP4G family.[7]

The following diagram illustrates the general biosynthetic pathway for branched alkanes in insects.

Caption: Biosynthetic pathway of branched alkanes in insects.

Pheromonal Signaling Pathway

When acting as pheromones, branched C11 alkanes are detected by the insect's olfactory system, typically located on the antennae. The signal transduction cascade involves a series of proteins that convert the chemical signal into an electrical signal in the sensory neurons.[8]

-

Binding to Odorant-Binding Proteins (OBPs): Volatile pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by odorant-binding proteins (OBPs). These proteins solubilize the hydrophobic pheromones and transport them to the receptors on the dendritic membrane of olfactory receptor neurons (ORNs).[9]

-

Receptor Activation: The OBP-pheromone complex interacts with a specific pheromone receptor (PR), which is a type of odorant receptor (OR). Insect ORs are ligand-gated ion channels, and in many cases, they are G-protein coupled receptors (GPCRs).[8][10]

-

Signal Transduction: Upon binding of the pheromone, the receptor undergoes a conformational change, leading to the opening of an ion channel and depolarization of the neuron. In the case of GPCRs, this involves the activation of a G-protein and a downstream second messenger cascade, which ultimately leads to the opening of ion channels.[10][11]

-

Signal Transmission: The depolarization of the ORN generates an action potential that is transmitted to the antennal lobe of the brain for processing, leading to a behavioral response.[8]

The following diagram illustrates a generalized pheromone signaling pathway in insects.

Caption: Generalized insect pheromone signaling pathway.

Experimental Protocols

The identification and quantification of branched C11 alkanes from natural sources rely heavily on chromatographic and spectrometric techniques. The following is a generalized protocol for the extraction and analysis of insect cuticular hydrocarbons.

Protocol: Extraction and Analysis of Cuticular Hydrocarbons

1. Sample Collection and Preparation:

-

Collect insects of the desired species, sex, and developmental stage.

-

If live analysis is not required, insects can be frozen at -20°C or -80°C until extraction.

-

For quantitative analysis, record the weight of each individual or pool of insects.

2. Extraction of Cuticular Hydrocarbons:

-

Place the insect(s) in a clean glass vial.

-

Add a known volume of a non-polar solvent, such as hexane (B92381) or pentane (B18724) (typically 200-500 µL per insect, depending on size).[5][12]

-

Agitate the vial gently for a short period (e.g., 5-10 minutes) to wash the CHCs from the cuticle.[5] Prolonged extraction times can lead to the extraction of internal lipids, which should be avoided.

-

Carefully remove the insect(s) from the vial.

-

The resulting solvent, containing the CHCs, can be concentrated under a gentle stream of nitrogen if necessary.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the standard instrument for CHC analysis.[5]

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating hydrocarbons.

-

Injection: Inject a small volume (e.g., 1 µL) of the CHC extract into the GC inlet. Splitless injection is often used for trace analysis.

-